6-Methoxy-4-methylquinazolin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

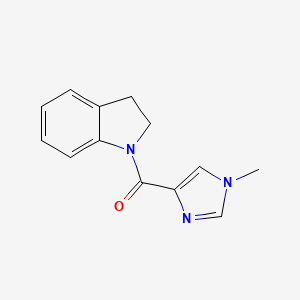

6-Methoxy-4-methylquinazolin-2-amine is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.218 . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of quinazolinone derivatives, which include 6-Methoxy-4-methylquinazolin-2-amine, has been a subject of research. One method involves the reaction between 2-Methyl-6-methoxy-benzo-1,3-oxazin-4-one and hydrazine hydrate . Another approach involves the condensation of three components via a one-pot Kabachnik–Fields reaction under ultrasound (US) irradiation .Molecular Structure Analysis

The molecular structure of 6-Methoxy-4-methylquinazolin-2-amine consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving quinazolinone derivatives are complex and can involve various processes such as complex ion equilibria and complexometric titrations . More specific reactions would depend on the particular derivative and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-4-methylquinazolin-2-amine include its molecular formula (C10H11N3O), molecular weight (189.218), and its use in research . More specific properties such as melting point, boiling point, and density were not explicitly mentioned in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Anticancer Properties

6-Methoxy-4-methylquinazolin-2-amine has shown potential as an anticancer agent. A derivative of this compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent apoptosis inducer and showed high efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009). Additionally, it has excellent blood-brain barrier penetration, which is crucial for treating brain tumors.

Antimicrobial Activities

Compounds derived from 6-Methoxy-4-methylquinazolin-2-amine have demonstrated significant antimicrobial activities. For instance, a series of derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showing comparable efficacy to first-line drugs (Thomas et al., 2010).

Fluorescence Derivatization in Liquid Chromatography

This compound has been used in the field of analytical chemistry, particularly as a fluorescence derivatization reagent for amines in liquid chromatography. It reacts with amines to form fluorescent amides, facilitating the detection of amines at very low concentrations (Yoshida et al., 1993).

Tubulin-Polymerization Inhibitors

Several studies have focused on derivatives of 6-Methoxy-4-methylquinazolin-2-amine as tubulin-polymerization inhibitors, a mechanism that can be exploited for anticancer therapies. These derivatives have shown potent activity in vitro and in vivo, offering a novel class of cancer treatment agents (Cui et al., 2017).

Novel Fluorophore Applications

6-Methoxy-4-quinolone, a derivative of this compound, has been identified as a novel fluorophore with strong fluorescence in a wide pH range. This property is beneficial for biomedical analysis, making it a valuable tool in research and diagnostic applications (Hirano et al., 2004).

Antitubercular Properties

Some derivatives of 6-Methoxy-4-methylquinazolin-2-amine have been evaluated for their antitubercular properties. Compounds synthesized from this base structure exhibited activity against various strains of Mycobacterium tuberculosis, indicating potential for developing new antitubercular drugs (Thomas et al., 2011).

Synthesis and Characterization for Biological Activities

The synthesis and characterization of derivatives of 6-Methoxy-4-methylquinazolin-2-amine have been extensively studied to explore their biological activities. These activities include antitumor potential and impact on various cellular processes (Ouyang Gui-ping, 2012).

Zukünftige Richtungen

Quinazoline derivatives, including 6-Methoxy-4-methylquinazolin-2-amine, continue to be a focus of research due to their diverse biological activities. Future research may focus on further exploring the medicinal properties of these compounds, developing new synthesis methods, and studying their mechanisms of action .

Eigenschaften

IUPAC Name |

6-methoxy-4-methylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-8-5-7(14-2)3-4-9(8)13-10(11)12-6/h3-5H,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKIKBXJWZGGOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-methylquinazolin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

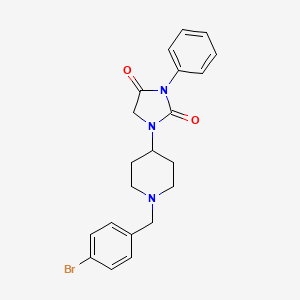

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2987475.png)

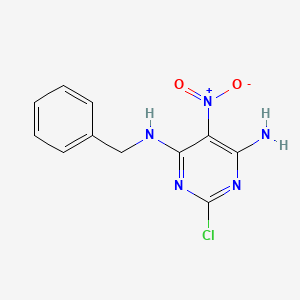

![2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2987479.png)

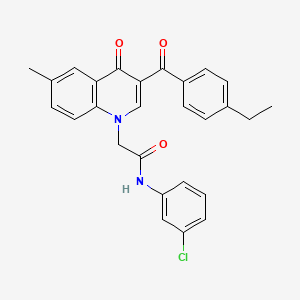

![5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2987490.png)

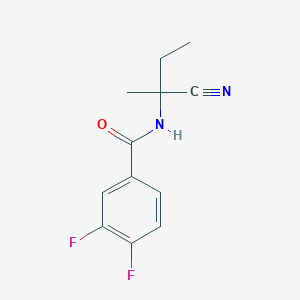

![3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2987491.png)

![1-(3,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2987496.png)